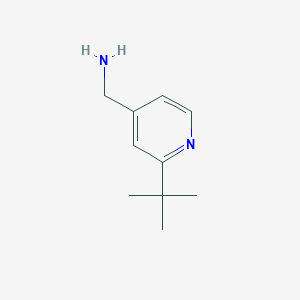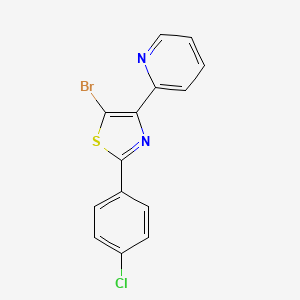
3-Bromo-4-(3-chloropropoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(3-chloropropoxy)benzaldehyde is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position and a 3-chloropropoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is alkylated with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反応の分析
Types of Reactions
3-Bromo-4-(3-chloropropoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-Bromo-4-(3-chloropropoxy)benzoic acid.
Reduction: Formation of 3-Bromo-4-(3-chloropropoxy)benzyl alcohol.
科学的研究の応用
3-Bromo-4-(3-chloropropoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 3-Bromo-4-(3-chloropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.
類似化合物との比較
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-Bromo-4-(3-chloropropoxy)benzaldehyde.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chloropropoxy group.
3-Bromo-4-chlorobenzaldehyde: Lacks the propoxy group, having only a chlorine atom at the fourth position.
Uniqueness
This compound is unique due to the presence of both bromine and 3-chloropropoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and exploration in various fields of research.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
3-bromo-4-(3-chloropropoxy)benzaldehyde |
InChI |
InChI=1S/C10H10BrClO2/c11-9-6-8(7-13)2-3-10(9)14-5-1-4-12/h2-3,6-7H,1,4-5H2 |
InChIキー |
UXWHXQJLDWKIGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)Br)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)




![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)





![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)

